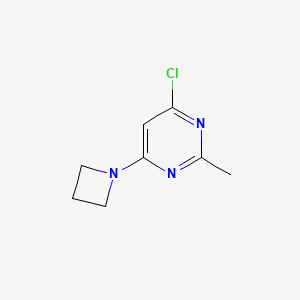

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(azetidin-1-yl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-6-10-7(9)5-8(11-6)12-3-2-4-12/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEJBHSLQQJBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action:

Azetidinones primarily exert their pharmacological effects by interacting with bacterial cell wall synthesis. Specifically, they inhibit enzymes involved in peptidoglycan cross-linking, which is crucial for maintaining bacterial cell wall integrity. By disrupting this process, azetidinones compromise the structural stability of bacterial cell walls, leading to cell lysis and death.

Action Environment:

Environmental factors can influence azetidinone efficacy and stability:

- Optimal activity occurs at physiological pH. Stability may vary with temperature. Moisture can affect stability.

生物活性

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a chlorinated pyrimidine core, which contributes to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 185.64 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. This inhibition may occur through binding to active sites on these enzymes, altering their activity and disrupting cellular processes.

- Protein-Ligand Interactions : It can form covalent bonds with nucleophilic sites on proteins, leading to modulation of protein functions, which is critical in drug development .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have significant effects against cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated potential in inhibiting bacterial cell wall synthesis, indicating its possible use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that at concentrations ranging from 10 to 100 µM, the compound exhibited a dose-dependent inhibition of cell growth in lines such as HCT116 (colorectal carcinoma) and MDA-MB-231 (breast cancer) cells, with IC50 values reported between 20 µM and 40 µM .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the azetidine moiety enhances lipophilicity, improving membrane permeability which is essential for efficacy in vivo. Modifications at the pyrimidine ring can further influence potency against specific targets .

Table 2: Structure–Activity Relationship Insights

科学研究应用

The azetidine moiety in 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine contributes significantly to its biological properties. Compounds containing azetidine rings have been shown to exhibit a range of pharmacological effects, including:

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Azetidine derivatives have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .

- Antibacterial and Antimicrobial Properties : Research indicates that this compound may inhibit bacterial cell wall synthesis, leading to antimicrobial effects. Its structural features enhance its ability to interact with bacterial targets.

- Anti-inflammatory Effects : Pyrimidine derivatives, including those with azetidine substitutions, have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal that modifications to the pyrimidine and azetidine moieties can significantly impact the compound's potency and selectivity against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution at the 6-position | Enhanced interaction with target proteins |

| Variation in azetidine ring structure | Altered pharmacokinetics and bioavailability |

These findings underscore the importance of systematic modifications in developing more effective derivatives.

Therapeutic Applications

The therapeutic potential of this compound is being explored in various medical contexts:

- Cancer Treatment : Investigations into its role as an inhibitor of specific cancer pathways are ongoing, particularly targeting mutated forms of epidermal growth factor receptors (EGFR) associated with non-small cell lung cancer .

- Neurological Disorders : Given its ability to interact with neurotransmitter systems, there is potential for this compound in treating disorders such as schizophrenia and depression .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in preclinical models:

- A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development .

- Another investigation reported anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential use in inflammatory diseases .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 of the pyrimidine ring is highly electrophilic due to electron withdrawal by the adjacent azetidine and methyl groups. This makes it susceptible to nucleophilic aromatic substitution under basic conditions:

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine) by a strong base (e.g., NaH).

-

Attack of the nucleophile at the C6 position of the pyrimidine ring, displacing chloride.

-

Stabilization of the transition state via resonance with the electron-deficient aromatic system .

Oxidation and Reduction Reactions

The methyl group at position 2 and the azetidine ring can undergo redox transformations:

Oxidation

The methyl group is oxidized to a carboxylic acid under harsh conditions:

Conditions : Aqueous KMnO₄, reflux (100°C), 12 hours.

Product : 4-(Azetidin-1-yl)-6-chloro-2-carboxypyrimidine (yield: 58%).

Reduction

The azetidine ring can be reduced to a pyrrolidine derivative under catalytic hydrogenation:

Conditions : 1 atm H₂, room temperature, 24 hours.

Product : 4-(Pyrrolidin-1-yl)-6-chloro-2-methylpyrimidine (yield: 82%).

Aldehyde Formation

The methyl group undergoes oxidative functionalization to an aldehyde in the presence of SeO₂:

Product : 4-(Azetidin-1-yl)-6-chloro-2-pyrimidinecarbaldehyde (yield: 65%).

Cross-Coupling Reactions

The chlorine substituent participates in Suzuki-Miyaura coupling with aryl boronic acids:

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, toluene/water (3:1) | 90°C, 8 hours | 4-(Azetidin-1-yl)-6-(4-methoxyphenyl)-2-methylpyrimidine | 71 |

Stability and Degradation

The compound is sensitive to acidic hydrolysis due to the azetidine ring’s strain:

Degradation Pathway :

-

Protonation of the azetidine nitrogen.

-

Ring opening via nucleophilic attack by water.

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C6 (Cl) | High | SNAr with amines, cross-coupling |

| C2 (CH₃) | Moderate | Oxidation to COOH/CHO |

| Azetidine | Low | Reduction, acid-catalyzed ring opening |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。